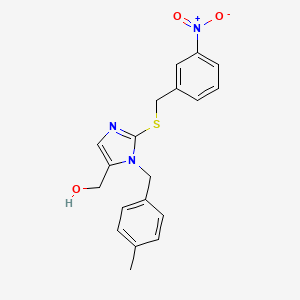

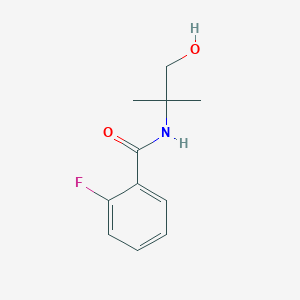

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(4-methylbenzyl)-2-((3-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol is a useful research compound. Its molecular formula is C19H19N3O3S and its molecular weight is 369.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including those with nitrobenzyl moieties, have seen extensive application in synthetic chemistry. Their utility lies in their ability to be removed under mild conditions, such as light exposure, without disturbing other sensitive functional groups within the molecule. This characteristic is especially beneficial in the synthesis of complex organic compounds, where selective deprotection is required. These groups have been applied in the development of photolabile linkers for solid-phase synthesis and photo-triggered drug delivery systems (B. Amit, U. Zehavi, A. Patchornik, 1974).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives have been extensively researched for their biological activities, including antitumor effects. The structural versatility of imidazole allows for the synthesis of compounds with varied biological properties. Some derivatives, such as bis(2-chloroethyl)amino imidazoles and benzimidazoles, have shown promising antitumor activities in preclinical studies. These compounds are of interest for the development of new chemotherapeutic agents and for exploring new mechanisms of action against cancer cells (M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009).

Applications in Liquid Crystal Technology

Methylene-linked liquid crystal dimers, such as those containing methoxy and ethoxy aniline benzylidene motifs, have been studied for their unique transitional properties and potential applications in advanced display technologies. These compounds exhibit a twist-bend nematic phase, attributed to their bent molecular shape, which could be leveraged in the development of novel liquid crystal displays with superior optical properties (P. Henderson, C. Imrie, 2011).

Redox Mediators in Organic Pollutant Degradation

The use of redox mediators in conjunction with oxidoreductive enzymes has been explored for the degradation of organic pollutants in wastewater. These mediators enhance the efficiency of enzyme-catalyzed reactions, expanding the range of degradable pollutants and offering a promising approach for environmental remediation. This application is particularly relevant for compounds that are resistant to conventional treatment methods, highlighting the potential of enzymatic treatments in addressing environmental challenges (Maroof Husain, Q. Husain, 2007).

Mechanism of Action

Target of Action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules. For example, imidazole rings are present in important biomolecules like histidine and histamine. Therefore, the compound could potentially interact with biological targets that recognize these structures .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways might be affected. Compounds with similar structures have been found to exhibit antimicrobial activity, suggesting they might interfere with essential biochemical pathways in microbes .

Properties

IUPAC Name |

[3-[(4-methylphenyl)methyl]-2-[(3-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c1-14-5-7-15(8-6-14)11-21-18(12-23)10-20-19(21)26-13-16-3-2-4-17(9-16)22(24)25/h2-10,23H,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPVAZQYFWAAMFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(7-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2492662.png)

![3-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]propanamide](/img/structure/B2492666.png)

![3-(2-chlorophenyl)-5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)isoxazole-4-carboxamide](/img/structure/B2492668.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2492672.png)

![2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide](/img/structure/B2492676.png)

![N-(2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2492680.png)

![(6-methoxy-1H-indol-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2492681.png)